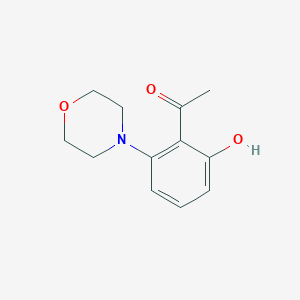
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone” is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO3/c1-9(14)12-10(3-2-4-11(12)15)13-5-7-16-8-6-13/h2-4,15H,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 221.26 .Applications De Recherche Scientifique
Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives
An efficient microwave-assisted one-step synthetic route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholin-4-yl derivatives, via a regioselective substitution reaction. This environmentally benign methodology provides a novel alternative to conventional methods for synthesizing mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, characterized by FT-IR, NMR, mass spectrometry, and X-ray crystallography. The morpholine fragment in these compounds adopts a chair conformation with strong intramolecular hydrogen bonding, offering potential for various scientific research applications (Aljohani et al., 2019).
DNA-Dependent Protein Kinase Inhibitors for Cancer Treatment
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone, a novel class of protein kinase inhibitor, targets the DNA repair pathway by inhibiting DNA-dependent protein kinase (DNA-PK). This compound enhances the cytotoxicity of treatments that induce DNA double-strand breaks without toxic effects in the absence of such treatments, offering a new approach for enhancing existing cancer therapies (Kashishian et al., 2003).
Molecular Docking and Antibacterial Activity of Pyrazole Derivatives
Novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli. The molecular docking of these compounds shows promising binding interactions with bacterial proteins, highlighting their potential in scientific research applications (Khumar et al., 2018).
Anti-Inflammatory Activity of Thiophene Derivatives
The interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate leads to the formation of 2-aminothiophene derivatives with significant anti-inflammatory activity. Compound 16, in particular, inhibits carrageenan-induced paw oedema more effectively than the standard drug indomethacin, indicating its potential as an anti-inflammatory agent (Helal et al., 2015).
Antibacterial Activity of Pyrimidines and Thiazolidinones
1-(4-Morpholinophenyl)ethanone derivatives synthesized through various reactions, including cyclization with guanidine hydrochloride and condensation with benzaldehyde, show notable antibacterial activity. These compounds provide insights into the design of new antibacterial agents with potential applications in scientific research (Merugu et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing protective clothing, and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(2-hydroxy-6-morpholin-4-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)12-10(3-2-4-11(12)15)13-5-7-16-8-6-13/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRNBKPDEWSKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2733091.png)
![Ethyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2733092.png)
![N'-[3-Chloro-2-(1-piperidinyl)phenyl]-N,N-dimethyl-1,4-benzenedisulfonamide](/img/structure/B2733093.png)
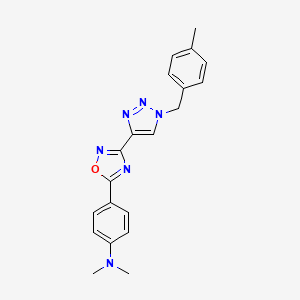
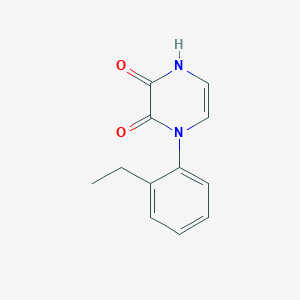
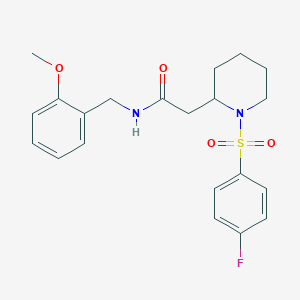

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2733104.png)
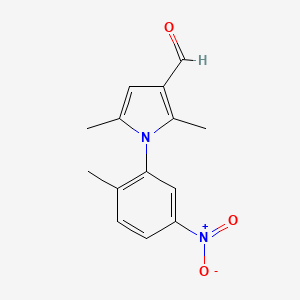
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2733107.png)

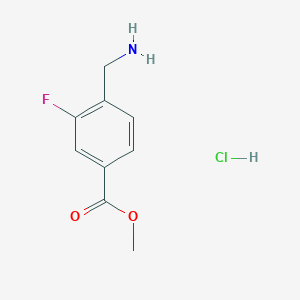
![4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2733110.png)
![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2733111.png)